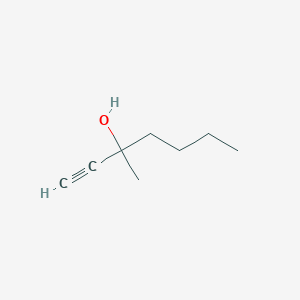

3-Methylhept-1-yn-3-ol

Overview

Description

3-Methylhept-1-yn-3-ol: is an organic compound with the molecular formula C8H14O . It is a propargylic alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a carbon-carbon triple bond. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Allylacetone Route: One common method for synthesizing 3-Methylhept-1-yn-3-ol involves the reaction of allylacetone with appropriate reagents to introduce the triple bond and hydroxyl group.

Dicobalt Hexacarbonyl Complex: Another method involves the cyclization of the dicobalt hexacarbonyl complex of 3-methylhept-6-en-1-yn-3-ol.

Industrial Production Methods:

- Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Methylhept-1-yn-3-ol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming ketones or aldehydes.

Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substituting the hydroxyl group.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alkenes or alkanes.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Organic Synthesis

3-Methylhept-1-yn-3-ol serves as a valuable building block in organic synthesis. Its reactivity allows for the formation of complex molecules through various chemical reactions, including:

- Claisen Rearrangement : The compound can undergo Claisen rearrangement to form more complex carbon skeletons.

- Cope Rearrangement : It can also participate in Cope rearrangements, providing pathways to synthesize cyclic compounds.

These reactions are crucial for developing new synthetic methodologies in organic chemistry.

Biological and Medicinal Chemistry

The derivatives of this compound have shown potential applications in medicinal chemistry, although specific biological activities are still under investigation. Some notable aspects include:

- Antiproliferative Activity : Certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that compounds similar to this compound can inhibit cell growth in leukemia and breast cancer models, suggesting their potential for further exploration in cancer therapy.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Significant reduction in viability |

| K562 (Leukemia) | 10 | Induction of apoptosis |

Industrial Applications

In addition to its chemical and biological applications, this compound finds utility in various industrial contexts:

- Fragrance Industry : Due to its pleasant odor profile, it is used as a fragrance component in cosmetics and personal care products.

- Corrosion Inhibition : Studies have shown that propargylic alcohols can act as effective corrosion inhibitors in acidic environments. This property may be leveraged in industrial applications where metal protection is essential.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 15 |

| Escherichia coli | 1.0 | 12 |

| Candida albicans | 2.0 | 10 |

This data highlights the compound's potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In a controlled study involving multiple cancer cell lines, treatment with derivatives of this compound resulted in significant reductions in cell viability. Flow cytometry analysis confirmed increased levels of early and late apoptotic cells following treatment.

Mechanism of Action

The mechanism of action of 3-Methylhept-1-yn-3-ol in chemical reactions involves the activation of the triple bond and hydroxyl group. The triple bond can participate in cyclization reactions, forming cyclic structures, while the hydroxyl group can undergo various transformations, such as oxidation or substitution. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

3-Methyl-6-hepten-1-yn-3-ol: Similar in structure but with a double bond in the chain.

2-Methylhept-6-en-3-yn-2-ol: Another propargylic alcohol with a different substitution pattern.

Uniqueness:

- 3-Methylhept-1-yn-3-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it valuable in certain synthetic applications. Its ability to undergo sequential Claisen and Cope rearrangements is particularly noteworthy .

Biological Activity

3-Methylhept-1-yn-3-ol, an organic compound with the molecular formula , is classified as a propargylic alcohol. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and relevant research findings.

This compound is characterized by:

- Molecular Formula :

- Log Kow : Estimated at 1.79, indicating moderate hydrophobicity which influences its biological interactions.

Target of Action

The compound can form complexes with transition metals such as dicobalt hexacarbonyl, leading to significant biochemical transformations. The interaction results in the formation of cyclized products like 3-oxabicyclo[3.3.0]octenes through intramolecular cyclization processes.

Mode of Action

The cyclization process is influenced by the chemical environment and can be performed on chromatographic adsorbents. This reaction pathway illustrates the compound's potential utility in synthetic organic chemistry.

Biochemical Pathways

The biological activity of this compound can be further understood through its oxidation and reduction reactions:

- Oxidation : Converts the hydroxyl group into carbonyls (ketones or aldehydes).

- Reduction : Can transform the triple bond into alkenes or alkanes.

These reactions are critical for synthesizing various derivatives that may possess distinct biological activities.

Medicinal Chemistry Applications

While specific biological activities of this compound are not extensively documented, its derivatives have shown promise in medicinal chemistry. The compound serves as a building block for synthesizing complex molecules that exhibit anticancer properties and other therapeutic effects .

Case Studies

- Antiproliferative Activity : Research has highlighted that certain derivatives of propargylic alcohols exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have demonstrated inhibition of cell growth in leukemia and breast cancer models, suggesting potential for further exploration in cancer therapy .

- Corrosion Inhibition : Studies indicate that propargylic alcohols can act as corrosion inhibitors in acidic environments, showcasing their utility beyond biological applications . The protective effects observed in steel corrosion studies may hint at underlying biochemical interactions that warrant further investigation.

Research Findings and Data Tables

| Property | Value/Description |

|---|---|

| Molecular Weight | 130.20 g/mol |

| Log Kow | 1.79 |

| Oxidation Products | Ketones or Aldehydes |

| Reduction Products | Alkenes or Alkanes |

Properties

IUPAC Name |

3-methylhept-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-4-6-7-8(3,9)5-2/h2,9H,4,6-7H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKXRZKMAVADSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398181 | |

| Record name | 3-methylhept-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17356-17-1 | |

| Record name | 3-methylhept-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.